4-Chloro-6-fluoroindan-1-one

Anti-inflammatory Analgesic Muscle Relaxant

For medicinal chemistry teams developing next-gen pain therapeutics, sourcing the exact 4-chloro-6-fluoro regioisomer is critical. Generic indanones lack the specific halogenation pattern proven in SAR studies to uncouple analgesic efficacy from muscle relaxant side effects. - Enables synthesis of the (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide scaffold. - Dual halogenation (Cl, F) offers versatile orthogonal reactivity for cross-coupling and library diversification. - Available from stock with full analytical characterization (HPLC, NMR) for reliable lead optimization.

Molecular Formula C9H6ClFO
Molecular Weight 184.59 g/mol
CAS No. 166250-01-7
Cat. No. B067770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoroindan-1-one
CAS166250-01-7
Molecular FormulaC9H6ClFO
Molecular Weight184.59 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC(=C2)F)Cl
InChIInChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
InChIKeyPADRGRWYNJBMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoroindan-1-one: Key Halogenated Scaffold


4-Chloro-6-fluoroindan-1-one (CAS 166250-01-7) is a bicyclic aromatic ketone featuring a 4-chloro and a 6-fluoro substitution pattern on the indanone core . This specific halogenation pattern imparts distinct electronic and steric properties that influence downstream reactivity, making it a valuable building block for generating compound libraries . Its primary value lies in its role as a synthetic intermediate to access indanylidene acetamide derivatives, a class investigated for their therapeutic potential in inflammation and pain management [1].

Synthetic Role
Specialized halogenated building block for indanylidene acetamide libraries
Core Workflow
Medicinal chemistry SAR exploration targeting inflammation and pain pathway studies
Selection Logic
Exact 4-chloro-6-fluoro pattern required to reproduce reported lead compound profiles

Unmatched Specificity of 4-Chloro-6-fluoroindan-1-one


The specific 4-chloro-6-fluoro substitution pattern is not arbitrary; it directly dictates the biological profile of the final therapeutic candidates. Structure-activity relationship (SAR) studies demonstrate that even minor modifications to the indanone core, such as replacing the 4-chloro substituent, lead to a profound loss of desirable pharmacological properties [1]. Simple, unsubstituted indan-1-one lacks the necessary functional groups for key transition-metal-catalyzed coupling or specific protein-ligand interactions. The use of a generic or incorrectly substituted building block will not produce the same advanced lead compounds, making procuring the exact chemical and isomeric form essential for reproducing published results [2].

Analog mismatch 4,6-Difluoro or mono-halogenated indanones lead to a different muscle-relaxant endpoint profile and cannot replicate the reported selective activity.
Precursor mismatch The Friedel-Crafts cyclization route depends on the specific 2-chloro-4-fluoro precursor; alternative propanoic acid substitution patterns may shift yield and product identity.
Identity risk Melting point differs from the 4,6-difluoro analog (94–96 °C vs. 98–99 °C); incorrect isomer acceptance can propagate synthetic errors in multi-step sequences.

4-Chloro-6-fluoroindan-1-one: Differentiation Evidence


Muscle Relaxant Activity Elimination vs. 4,6-Difluoro Analogue

In a comparative medicinal chemistry program, the advanced lead compound derived from 4-chloro-6-fluoroindan-1-one (Compound 2, the N-methylacetamide) was directly compared to the lead derived from the 4,6-difluoro analog (Compound 1, the unsubstituted acetamide). The key differentiation is that Compound 1 is a potent centrally acting muscle relaxant, whereas Compound 2 retains potent anti-inflammatory and analgesic activity but completely lacks the centrally acting muscle relaxant side effects [1].

Muscle-relaxant endpoint vs. 4,6-difluoro analog
Head-to-head
Complete loss of centrally acting muscle-relaxant activity for the 4-chloro-6-fluoro derived lead, while the 4,6-difluoro analog retains potent relaxant effects.
Supports building-block choice for endpoint-selective lead profiles.
In vivo pharmacological assays; full-text data required for quantitative confirmation.
Anti-inflammatory Analgesic Muscle Relaxant

Analgesic and Anti-inflammatory Activity Retention vs. 4,6-Difluoro Analogue

The structure-activity relationship (SAR) study indicates that while eliminating muscle relaxant activity, the 4-chloro-6-fluoro derivative (Compound 2) maintains potent anti-inflammatory and analgesic properties, comparable to the efficacy of the 4,6-difluoro parent compound (Compound 1). The abstract explicitly states Compound 2 is a 'potent antiinflammatory and analgesic agent' [1].

Analgesic and anti-inflammatory activity retention
Head-to-head
4-Chloro-6-fluoro derived lead retains reported potent anti-inflammatory and analgesic activity, comparable to the 4,6-difluoro parent compound.
Supports selecting this scaffold to decouple reported activity from unwanted endpoint responses.
Abstract-level reporting; exact comparative values reside in full-text data.
Analgesic Anti-inflammatory SAR

Distinct Melting Point for Identity Confirmation

The melting point of 4-chloro-6-fluoroindan-1-one provides a clear metric for identity and purity confirmation. The compound is isolated as a white solid with a melting point (mp) of 94-96°C . This differentiates it from key analogs like 4,6-difluoroindan-1-one, which has a reported mp of 98-99°C . This physical property difference is crucial for incoming material acceptance and ensuring the correct building block is used in synthesis.

Melting point for identity confirmation
Specification review
94–96 °C (white solid) vs. 4,6-difluoroindan-1-one at 98–99 °C; a difference of 2–5 °C.
Provides a rapid physical check for correct isomer acceptance.
Standard capillary method; cross-validate with in-house lot characterization.
Quality Control Purity Melting Point

Defined Synthetic Route from Specific Halogenated Precursor

A reported synthesis of 4-chloro-6-fluoroindan-1-one starts from 3-(2-chloro-4-fluorophenyl)propanoic acid via Friedel-Crafts acylation using oxalyl chloride, yielding the desired indanone as a white solid in 55% yield after chromatographic purification . This route highlights the necessity of a precisely halogenated propanoic acid precursor, which is not interchangeable with analogs substituted only with chlorine or fluorine, as the cyclization outcome and subsequent derivatization are contingent on the specific activation/deactivation pattern of the aromatic ring.

Synthetic route from halogenated precursor
Method context
55% yield from 3-(2-chloro-4-fluorophenyl)propanoic acid via Friedel-Crafts cyclization with oxalyl chloride.
Confirms substrate-specific derivation; supports explicit sourcing of the building block.
Route is not interchangeable with non-halogenated or mono-halogenated precursors.
Synthesis Building Block Cyclization

4-Chloro-6-fluoroindan-1-one: Application Scenarios in Drug Discovery


Divergent SAR for Indanylidene Muscle Relaxants

Medicinal chemistry teams can use 4-chloro-6-fluoroindan-1-one to generate the specific (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide scaffold. As evidenced by comparative studies, this scaffold is critical for uncoupling anti-inflammatory and analgesic efficacy from centrally acting muscle relaxant activity, a core objective in developing next-generation pain therapeutics with reduced side-effect profiles [1].

Building Block for Fluorinated and Chlorinated Heterocyclic Libraries

The presence of both chlorine and fluorine substituents on the indanone core makes this compound a versatile platform for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. The unique activation pattern imparted by the halogen atoms allows for selective, sequential functionalization that is not possible with mono-halogenated or unsubstituted indanones .

Procurement for Preclinical Pain and Inflammation Models

For contract research organizations (CROs) and academic labs replicating preclinical efficacy studies, sourcing exactly this compound is mandatory. The published in vivo data on the derived acetamide specifically identifies this halogenation pattern as the key to maintaining potency while eliminating a significant neurological side effect. Procuring any other indanone would lead to a different pharmacological outcome, invalidating the comparative study [1].

Application
Selection Property
Validation Focus
Indanylidene SAR for pain pathway studies
Exact 4-chloro-6-fluoro substitution pattern
Endpoint-selective lead profiling; muscle-relaxant vs. analgesic pathway interpretation
Fluorinated and chlorinated heterocyclic library synthesis
Dual halogen activation for sequential cross-coupling
Regioselective functionalization review; diversification scope confirmation
Preclinical inflammation and pain model replication
Documented building-block identity and lot consistency
Reproducibility of published pharmacological endpoint profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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